N-benzyl-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-benzyl-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of benzodioxepin, triazole, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxepin ring, followed by the introduction of the triazole moiety. The final step involves the attachment of the sulfanyl group to the acetamide backbone. Common reagents used in these reactions include benzyl chloride, ethyl triazole, and thiol derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzyl derivatives. These products can further undergo additional transformations to yield a wide range of compounds with diverse properties.
Scientific Research Applications
N-benzyl-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with unique physical and chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The benzodioxepin and triazole moieties play crucial roles in its binding affinity and specificity, while the sulfanyl group contributes to its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-2-yl)acetamide
- N-benzyl-3,4-dihydro-2H-1,5-benzodioxepin-7-amine
- N-benzyl-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide
Uniqueness
N-benzyl-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzodioxepin ring enhances its stability and reactivity, while the triazole moiety contributes to its binding affinity and specificity. This combination makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H24N4O3S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-benzyl-2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H24N4O3S/c1-2-26-21(17-9-10-18-19(13-17)29-12-6-11-28-18)24-25-22(26)30-15-20(27)23-14-16-7-4-3-5-8-16/h3-5,7-10,13H,2,6,11-12,14-15H2,1H3,(H,23,27) |
InChI Key |
BYHXAULWSSIQJC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
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